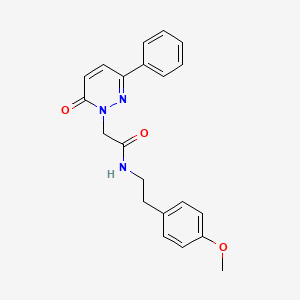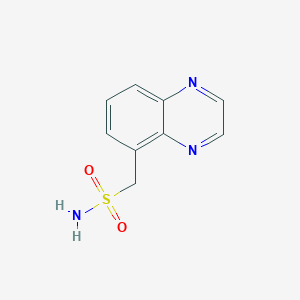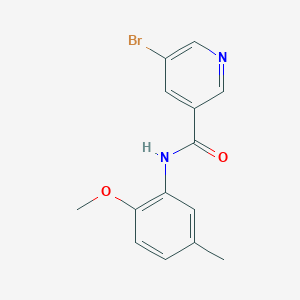![molecular formula C11H9ClN2O3 B2644681 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 955963-51-6](/img/structure/B2644681.png)
1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS# 955963-51-6) is a research chemical . It has a molecular weight of 252.65 and a molecular formula of C11H9ClN2O3 . The compound is canonicalized and has a complexity of 277 .
Molecular Structure Analysis
The compound has a computed InChI string and an InChI Key . It has 17 heavy atoms, 4 hydrogen bond acceptors, and 1 hydrogen bond donor . The compound’s rotatable bond count is 4 .Physical And Chemical Properties Analysis
The compound has a boiling point of 466.9±30.0 ℃ at 760 mmHg and a density of 1.41±0.1 g/cm3 (20 ℃, 760 mmHg) . It has a topological polar surface area of 64.4 .Applications De Recherche Scientifique
Synthesis and Structure Analysis
The synthesis of pyrazole derivatives, including those similar to 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid, showcases their regiospecific characteristics. One study detailed the synthesis of a closely related compound, highlighting the challenges in identifying regioisomers via spectroscopic techniques alone and underscoring the importance of X-ray crystallography for unambiguous structure determination. These findings are pivotal for understanding the structural basis of the chemical and physical properties of pyrazole derivatives (Kumarasinghe, Hruby, & Nichol, 2009).
Experimental and Quantum-Chemical Analysis
Experimental and theoretical investigations have been conducted on various 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. One study presented the synthesis of these derivatives through reactions with binucleophiles, offering insights into their chemical behavior and structural properties. These analyses, supported by spectroscopic data and quantum-chemical calculations, contribute to a deeper understanding of the reaction mechanisms and potential applications of these compounds (Yıldırım, Kandemirli, & Akçamur, 2005).
Synthesis of Novel Derivatives and Their Applications
Research on pyrazole derivatives extends into the development of new compounds with potential applications in various fields. For example, the synthesis and characterization of novel pyrazole compounds have been explored for their potential in drug discovery, highlighting the versatility of pyrazole derivatives in synthesizing compounds with desirable biological activities (Shen, Huang, Diao, & Lei, 2012).
Applications in Agriculture and Environmental Studies
Pyrazole derivatives are not limited to pharmaceutical applications; they also find relevance in agriculture and environmental research. A study on the synthesis of a pyrazole-based fungicide demonstrated its efficacy and highlighted its use in studying the metabolism, toxicology, and environmental impact of such compounds (Liu, Ye, Kan, Zhang, & Ding, 2011).
Insecticidal Activity
The stereochemical properties of pyrazoline derivatives have been studied for their insecticidal activity, offering insights into the design of more effective and specific agrochemicals. This research underscores the potential of pyrazole derivatives in developing new pesticides with targeted action modes (Hasan et al., 1996).
Propriétés
IUPAC Name |
1-[(2-chlorophenoxy)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-8-3-1-2-4-10(8)17-7-14-6-5-9(13-14)11(15)16/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBGVAKNBXLWQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCN2C=CC(=N2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

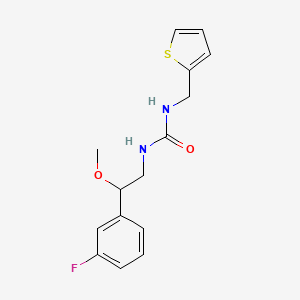


![N-[(2-chlorophenyl)methyl]-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2644605.png)


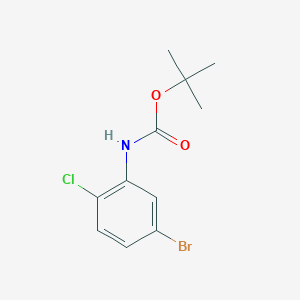
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2644611.png)
![4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2644612.png)
